PF-04937319 is a synthetically derived compound classified as a partial glucokinase activator (GKA). [, , ] GKAs are a class of compounds that enhance the activity of the glucokinase enzyme, a key regulator of glucose metabolism. [, ] PF-04937319 has been investigated for its potential to improve glycemic control in preclinical and clinical studies. [, ]
PF-04937319 is a benzamide derivative developed as a glucokinase activator, primarily aimed at treating type 2 diabetes mellitus. This compound acts by enhancing the activity of glucokinase, an enzyme that plays a crucial role in glucose metabolism, particularly in the liver and pancreas. The development of PF-04937319 is part of ongoing research into pharmacological agents that can effectively manage blood sugar levels in diabetic patients.
PF-04937319 was developed by Pfizer Inc., a major pharmaceutical company based in New York City, USA. It is classified as an allosteric glucokinase activator, which means it modifies the enzyme's activity without directly competing with glucose for its binding site. This classification places PF-04937319 among novel therapeutic agents targeting metabolic pathways involved in diabetes management .
The synthesis of PF-04937319 involves several steps that utilize established organic chemistry techniques. A notable method includes the conversion of starting materials through various chemical reactions, such as oxidation and hydrolysis. For instance, initial compounds are treated with oxidizing agents like hydrogen peroxide under controlled conditions to yield the desired benzamide structure .
The synthetic route is characterized by:
PF-04937319 possesses a complex molecular structure typical of benzamide derivatives. The molecular formula is C₁₈H₁₈Cl₂N₂O₆S, indicating the presence of multiple functional groups that contribute to its pharmacological activity. The three-dimensional conformation of the molecule allows for optimal interaction with glucokinase, enhancing its enzymatic function.
Key structural features include:
PF-04937319 undergoes various chemical reactions during its synthesis and potential metabolic pathways once administered. Key reactions include:
The mechanism of action for PF-04937319 involves allosteric modulation of glucokinase. Upon binding to an allosteric site on the enzyme, PF-04937319 induces a conformational change that enhances the enzyme's affinity for glucose. This leads to increased phosphorylation of glucose, facilitating its metabolism and lowering blood sugar levels.
Key points regarding its mechanism include:
PF-04937319 exhibits several notable physical and chemical properties:
Analytical techniques such as differential scanning calorimetry (DSC) may be employed to assess thermal stability, while solubility tests can provide insights into its pharmacokinetic profile .
PF-04937319 is primarily investigated for its potential application in diabetes treatment as a glucokinase activator. Its ability to enhance glucose metabolism positions it as a promising candidate for managing hyperglycemia in type 2 diabetes patients.
Ongoing research includes:
Glucokinase (GK), encoded by the GCK gene on chromosome 7p, serves as the body's primary glucose sensor due to its unique kinetic properties. Unlike other hexokinases, GK exhibits a low affinity for glucose (high Michaelis constant, Km ≈ 8 mM) and lacks product inhibition by glucose-6-phosphate. This allows it to function effectively within physiological glucose concentrations (4–10 mM), making it rate-limiting for glucose phosphorylation in key metabolic tissues [7] [9].
Pancreatic β-cells leverage GK as a "glucose receptor." Postprandial glucose elevation increases intracellular ATP/ADP ratios via GK-mediated glycolysis, leading to KATP channel closure, membrane depolarization, and calcium-triggered insulin exocytosis. This glucose-stimulated insulin secretion (GSIS) is the cornerstone of systemic glucose disposal [7]. In hepatocytes, GK regulates glucose uptake and glycogen synthesis. Postprandially, GK translocates from the nucleus (where it complexes with glucokinase regulatory protein, GKRP) to the cytoplasm, enabling glycolysis and glycogenesis. This process reduces hepatic glucose output (HGO) and promotes glucose storage [9] [5].
GK is also expressed in α-cells, hypothalamus, and enterocytes, forming a network for glucose counter-regulation. For instance, GK in α-cells suppresses glucagon secretion as glucose rises, preventing hypoglycemia [7]. The enzyme's sigmoidal kinetics ensure sensitive responses around physiological glucose thresholds.
Table 1: Tissue-Specific Functions of Glucokinase
Tissue | Primary Function | Kinetic Property | Regulatory Mechanism |
---|---|---|---|
Pancreatic β-cells | Glucose sensing → Insulin secretion | Sigmoidal kinetics (Hill coeff. ~1.7) | Transcriptional (insulin/glucose) |
Hepatocytes | Glycolysis, Glycogenesis, HGO suppression | Km ≈ 8 mM, No G6P inhibition | GKRP sequestration, F1P/F6P modulation |
Pancreatic α-cells | Glucose-dependent glucagon suppression | Similar kinetics to β-cells | Paracrine/neural inputs |
Hypothalamus | Glucose sensing → Counter-regulatory hormone control | Low basal activity | Blood-brain barrier limits substrate access |
Genetic evidence underscores GK's centrality: Activating GCK mutations cause hyperinsulinemic hypoglycemia, while inactivating mutations cause maturity-onset diabetes of the young type 2 (MODY2) or permanent neonatal diabetes mellitus (PNDM) [9] [6].
PF-04937319 is a systemic, partial glucokinase activator (GKA) developed to address hyperglycemia in type 2 diabetes (T2D). Unlike full GKAs (e.g., dorzagliatin), which dramatically increase GK's maximum velocity (Vmax), partial activators like PF-04937319 primarily reduce the glucose S0.5 (concentration for half-maximal activity) while moderately enhancing Vmax. This mitigates hypoglycemia risks associated with excessive GK activation [1] [6].
Mechanistically, PF-04937319 binds an allosteric site near the enzyme's hinge region, stabilizing the catalytically active "closed" conformation. This lowers the energy barrier for glucose binding and phosphorylation, effectively left-shifting the glucose concentration-response curve. Crucially, its partial efficacy preserves glucose-dependent activity, maintaining physiological feedback [6] [9]. In vitro studies confirm PF-04937319 enhances GK activity at sub-saturating glucose levels (3–10 mM), aligning with postprandial glycemic targets [3].
Clinically, PF-04937319 (100 mg/day) demonstrated efficacy as an add-on to metformin in two randomized trials (NCT01475461, NCT01517373). At Week 12, it reduced HbA1c by −0.45% to −0.47% versus placebo (p < 0.001), comparable to sitagliptin (−0.43%) but less potent than titrated glimepiride (−0.83%). Fasting plasma glucose responses varied between studies (−0.83 vs. +0.50 mmol/L), suggesting context-dependent hepatic effects [1]. Hypoglycemia incidence was low (5.1% vs. 34.4% with glimepiride), attributed to its partial activation profile [1] [6].
Table 2: Clinical Efficacy of PF-04937319 in Phase 2 Trials
Parameter | PF-04937319 (100 mg) | Placebo | Sitagliptin | Glimepiride |
---|---|---|---|---|
HbA1c Reduction (%) | −0.45 to −0.47 | +0.02 | −0.43 | −0.83 |
FPG Change (mmol/L) | −0.83 / +0.50* | Baseline | - | - |
Hypoglycemia Rate (%) | 5.1 | 2.5 | 1.8 | 34.4 |
*Results differed between Study B1621002 (−0.83) and B1621007 (+0.50).
The two major GK isoforms—pancreatic (neuroendocrine) and hepatic—share identical kinetic properties but differ in N-terminal sequences due to tissue-specific promoters. The pancreatic isoform contains a nuclear localization signal (NLS) enabling nuclear translocation, while the hepatic isoform relies on GKRP for nuclear sequestration during fasting [4] [9]. PF-04937319's systemic action targets both isoforms, addressing dual defects in T2D: impaired insulin secretion (pancreas) and elevated HGO (liver).
Pancreatic GK activation amplifies GSIS, restoring early-phase insulin release critical for postprandial glucose control. In β-cell-specific Gck knockout mice, glucose tolerance deteriorates severely, confirming GK's non-redundant role [9]. Hepatic GK activation promotes glycogen synthesis and suppresses gluconeogenesis. PF-04937319 dissociates GK-GKRP complexes, increasing cytoplasmic GK availability. This mimics the fed state, reducing HGO without requiring insulin signaling—beneficial in insulin-resistant states [5] [7].
Table 3: Targeting GK Isoforms with PF-04937319
Isoform Property | Pancreatic (Neuroendocrine) Isoform | Hepatic Isoform |
---|---|---|
Promoter/Exon 1 | Upstream promoter (neuroendocrine-specific) | Downstream promoter (liver-specific) |
N-terminal Sequence | Unique 15-aa with nuclear localization signal (NLS) | Distinct 15-aa enabling GKRP binding |
Primary Dysfunction in T2D | Blunted glucose sensing → Impaired GSIS | Reduced activity → Elevated HGO |
Effect of PF-04937319 | Enhances GSIS, improves β-cell glucose sensitivity | Dissociates GK-GKRP, promotes glycogenesis |
Dual-isoform targeting offers synergistic glycemic benefits but requires balancing tissue-specific effects. Hepatic-selective GKAs (e.g., TTP399) minimize hypoglycemia by sparing pancreatic effects, but may underaddress β-cell dysfunction. PF-04937319's partial agonism provides a middle ground, amplifying glucose signaling without overriding physiological regulation [6] [8].
Compound Names Mentioned: PF-04937319, Dorzagliatin, Sitagliptin, Glimepiride, TTP399.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7